3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile
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Overview
Description
3-{3-Methylidene-8-azabicyclo[321]octane-8-carbonyl}benzonitrile is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information . Industrial production methods often rely on stereoselective transformations or desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes and proteins involved in various biological processes. It has a high affinity for certain molecular targets, making it a potent inhibitor. The specific targets vary depending on the application but often include kinases, proteases, and enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar compounds to 3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile include:
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- 3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
3-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-14-5-6-15(8-11)18(14)16(19)13-4-2-3-12(9-13)10-17/h2-4,9,14-15H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLABPXEXYRXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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